

physicochemical properties of 6,7-dihydroxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3(2H)-Benzofuranone, 6,7-dihydroxy-

Cat. No.: B1293603

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of 6,7-dihydroxy-3(2H)-benzofuranone

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological relevance of 6,7-dihydroxy-3(2H)-benzofuranone. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physicochemical Properties

6,7-dihydroxy-3(2H)-benzofuranone, also known as 6,7-dihydroxycoumaranone, is a heterocyclic organic compound belonging to the benzofuranone class.^{[1][2]} Its structure is foundational in the development of compounds with potential therapeutic applications, including antioxidant, anti-inflammatory, and antimicrobial agents.^[3]

Quantitative Data Summary

The key physicochemical properties of 6,7-dihydroxy-3(2H)-benzofuranone are summarized in the table below. These values are compiled from various chemical databases and supplier specifications.

Property	Value	Reference(s)
CAS Number	6272-27-1	[1] [2] [3]
Molecular Formula	C ₈ H ₆ O ₄	[1] [2] [3]
Molecular Weight	166.13 g/mol	[1] [2] [4]
IUPAC Name	6,7-dihydroxy-1-benzofuran-3-one	[2]
Melting Point	230-232 °C	[1]
Boiling Point	433.3 °C at 760 mmHg	[1]
Density	1.614 g/cm ³	[1]
Flash Point	189.1 °C	[1]
XLogP3 (octanol-water partition coefficient)	0.67 to 0.8	[1] [2]
Polar Surface Area (PSA)	66.76 Å ²	[1]
Refractive Index	1.689	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of benzofuranone derivatives are crucial for research and development. While specific experimental details for 6,7-dihydroxy-3(2H)-benzofuranone are proprietary or scattered, the following sections describe generalized, standard protocols applicable to this class of compounds.

Synthesis via Domino Friedel-Crafts/Lactonization

The synthesis of hydroxylated benzofuran-2(3H)-ones can be achieved through a domino reaction involving a Friedel-Crafts alkylation followed by an intramolecular lactonization.[\[5\]](#) This method is efficient for creating the core scaffold from polyphenol precursors.

Methodology:

- Reactant Preparation: A solution of the appropriate polyphenol (e.g., pyrogallol, as a precursor for the 6,7-dihydroxy moiety) is prepared in a suitable acidic solvent, such as glacial acetic acid.[5]
- Addition of Electrophile: An alkylating agent, such as an α -keto-ester (e.g., ethyl 2-chloro-2-oxoacetate), is added in a single portion to the stirred phenolic solution under an inert atmosphere (e.g., argon).[5]
- Reaction Condition: The reaction mixture is heated to reflux (typically 120 °C) and stirred until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[5]
- Work-up and Purification: Upon completion, the reaction mixture is concentrated under vacuum to remove the solvent. The resulting residue is then purified by flash chromatography on a silica gel column to isolate the final benzofuranone product.[5]

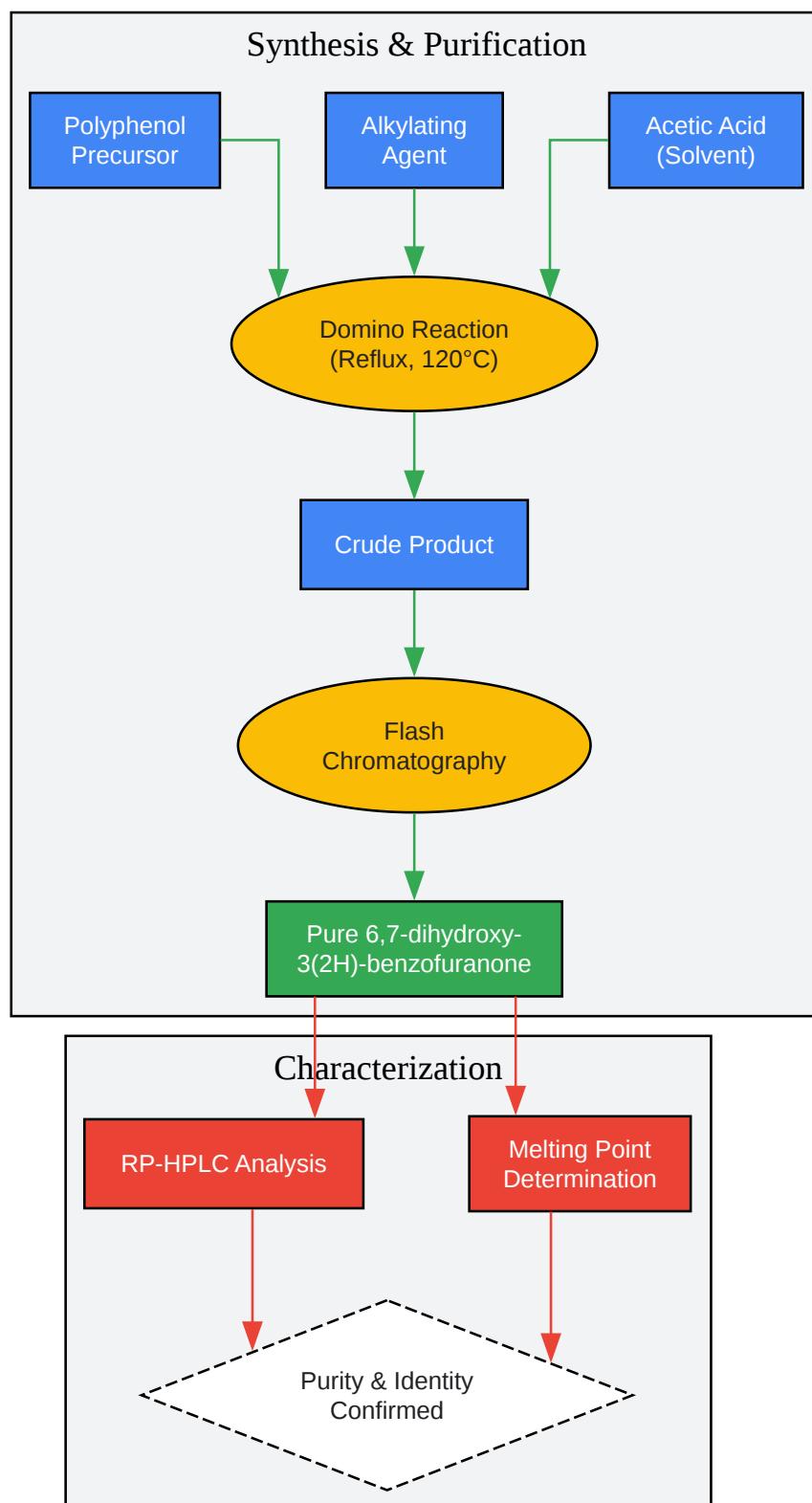
Characterization by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of and quantifying 6,7-dihydroxy-3(2H)-benzofuranone.

Methodology:

- Column: A reverse-phase C18 column (e.g., Newcrom R1) is typically used for separation.[6]
- Mobile Phase: A simple mobile phase consisting of a mixture of acetonitrile (MeCN) and water is employed. An acid, such as phosphoric acid or formic acid (for Mass Spectrometry compatibility), is added to improve peak shape and resolution.[6]
- Detection: The compound is detected using a UV detector, typically set at a wavelength corresponding to the absorbance maximum of the benzofuranone chromophore.
- Analysis: The retention time and peak area are used to identify and quantify the compound against a known standard. This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Melting Point Determination

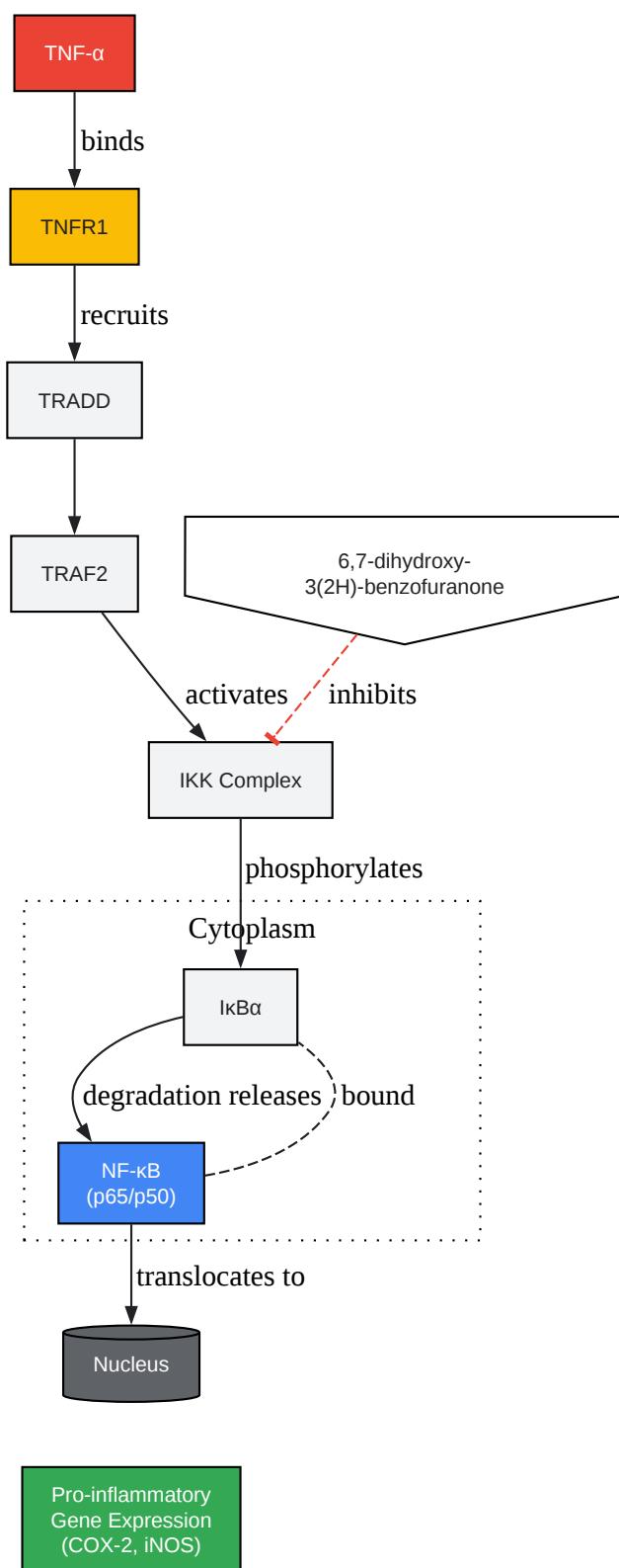

The melting point is a fundamental physical property used to determine the purity of a crystalline solid.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline 6,7-dihydroxy-3(2H)-benzofuranone is packed into a capillary tube.
- Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Gallenkamp apparatus).^[7]
- Heating: The sample is heated at a controlled rate.
- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Visualizations: Workflows and Biological Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships, adhering to specified formatting for clarity and contrast.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and characterization.

Potential Biological Activity and Signaling

Benzofuran derivatives are known to possess a wide range of pharmacological properties.^[8] Specifically, related flavone structures have demonstrated anti-inflammatory effects by modulating key signaling pathways.^[9] While the exact mechanism for 6,7-dihydroxy-3(2H)-benzofuranone is not fully elucidated, the TNF signaling pathway is a common target for anti-inflammatory compounds and serves as a representative model.

[Click to download full resolution via product page](#)

Caption: Representative TNF-α signaling pathway potentially modulated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 6,7-Dihydroxycoumaranone | C8H6O4 | CID 80458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6,7-Dihydroxybenzofuran-3(2H)-one [myskinrecipes.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3(2H)-Benzofuranone, 6,7-dihydroxy- | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. physchemres.org [physchemres.org]
- 9. Antioxidant and Anti-Inflammatory Effects of 6,3',4'- and 7,3',4'-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 6,7-dihydroxy-3(2H)-benzofuranone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293603#physicochemical-properties-of-6-7-dihydroxy-3-2h-benzofuranone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com